N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide
Description
N-Methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide is a synthetic amide derivative featuring a pyrazole ring and a methoxy-N-methyl substituent. The pyrazole moiety is known for its versatility as a directing group in metal-catalyzed C–H bond functionalization (e.g., ’s N,O-bidentate systems) , while the methoxy-N-methyl group may enhance solubility or metabolic stability compared to other substituents.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C8H13N3O2/c1-7(8(12)10(2)13-3)11-6-4-5-9-11/h4-7H,1-3H3 |
InChI Key |
JWOOIKFQIGDYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)OC)N1C=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide typically involves the reaction of N-methoxy-N-methylpropanamide with a pyrazole derivative. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and catalyst usage are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The target compound’s methoxy-N-methyl group distinguishes it from analogs with aryl or halogen substituents. For example:
- Synthesis : The target compound likely follows a route similar to ’s general procedure, where ω-chloro-propanamide intermediates react with pyrazole in DMF under reflux .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : ’s pyridyl-pyrazole propanamide exhibits a planar pyrazole-pyridine system (dihedral angle: 1.87°) stabilized by hydrogen bonding and π-π interactions . The target compound’s methoxy-N-methyl group may disrupt such packing, leading to distinct crystallographic behavior.
- Spectroscopic Data : IR and NMR spectra of analogs (e.g., compound 1 in ) confirm amide C=O stretching (~1650 cm⁻¹) and pyrazole C–N vibrations (~1500 cm⁻¹) , which would be consistent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
